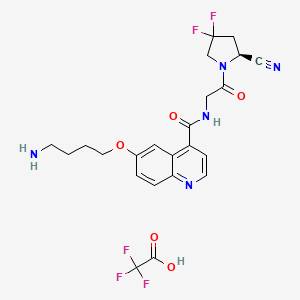

NH2-UAMC1110 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24F5N5O5 |

|---|---|

Molecular Weight |

545.5 g/mol |

IUPAC Name |

6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H23F2N5O3.C2HF3O2/c22-21(23)10-14(11-25)28(13-21)19(29)12-27-20(30)16-5-7-26-18-4-3-15(9-17(16)18)31-8-2-1-6-24;3-2(4,5)1(6)7/h3-5,7,9,14H,1-2,6,8,10,12-13,24H2,(H,27,30);(H,6,7)/t14-;/m0./s1 |

InChI Key |

CCMVWHIZASXFHY-UQKRIMTDSA-N |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of NH2-UAMC1110 TFA in FAP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on the surface of cancer-associated fibroblasts (CAFs) and in tissues undergoing remodeling, has emerged as a compelling target for cancer diagnostics and therapeutics.[1][2] NH2-UAMC1110 TFA is a derivative of UAMC1110, a highly potent and selective inhibitor of FAP.[3] This technical guide provides an in-depth overview of the role of this compound and its parent compound, UAMC1110, in FAP inhibition, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Introduction to Fibroblast Activation Protein (FAP)

FAP is a type II transmembrane serine protease belonging to the dipeptidyl peptidase (DPP) family.[4] It exhibits both exopeptidase and endopeptidase (gelatinase) activity, allowing it to cleave peptide hormones and degrade components of the extracellular matrix (ECM), such as denatured collagen.[4][5] While FAP expression is minimal in healthy adult tissues, it is significantly upregulated in the stroma of over 90% of epithelial cancers, as well as in fibrotic tissues and at sites of wound healing.[2][4] This differential expression makes FAP an attractive target for therapies that can specifically target pathological tissues while sparing healthy ones.

The pro-tumorigenic roles of FAP are multifaceted. By remodeling the ECM, FAP facilitates cancer cell invasion and metastasis.[5][6] It can also promote tumor growth and angiogenesis.[4] Given its significant role in the tumor microenvironment, inhibiting FAP activity is a promising strategy for cancer treatment.

This compound and its Parent Compound UAMC1110

This compound is a derivative of UAMC1110, which is recognized as one of the most potent and selective FAP inhibitors developed to date.[1][3][7] The core structure of UAMC1110 is a quinoline-based compound.[8] The "NH2" modification in this compound provides a functional group for conjugation, enabling its use in the synthesis of more complex molecules like FAP-targeted imaging agents (e.g., FAPI-QS for PET scans) and therapeutics.[3] The trifluoroacetic acid (TFA) salt form is common for improving the stability and handling of synthetic peptides and small molecules.

The inhibitory activity of UAMC1110 and its derivatives stems from their ability to bind to the active site of FAP, which contains a catalytic triad of Ser624, Asp702, and His734.[1] This binding prevents FAP from interacting with its natural substrates, thereby blocking its enzymatic functions.

Quantitative Data on FAP Inhibition

The potency and selectivity of UAMC1110 and its derivatives have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the inhibitory potential of these compounds.

| Compound | Target | IC50 (nM) | Notes |

| UAMC1110 | FAP | 4.17[9] | Highly potent inhibition. |

| UAMC1110 | FAP | 3.2[10] | Consistent high potency reported across studies. |

| UAMC1110 | FAP | 0.43[1][11] | Variation in reported IC50 can be due to different assay conditions. |

| UAMC1110 | PREP | 1800[10] | Demonstrates selectivity for FAP over the related protease PREP. |

| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54[12] | Dimeric form of a UAMC1110 derivative, maintaining high potency. |

| [⁶⁸Ga]Ga-DATA⁵ᵐ.SA.FAPi | FAP | - | Kd value of 0.86 ± 0.20 nM, indicating high binding affinity.[13] |

Signaling Pathways and Mechanism of Action

FAP's enzymatic activity contributes to several pro-tumorigenic signaling pathways. By degrading the ECM, FAP can release growth factors and create pathways for tumor cell migration. Inhibition by UAMC1110 blocks these downstream effects.

Caption: FAP Inhibition by this compound in the Tumor Microenvironment.

Experimental Protocols

The characterization of FAP inhibitors like UAMC1110 involves standardized biochemical and cell-based assays.

FAP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of FAP.

Objective: To determine the IC50 value of the inhibitor.

Materials:

-

Recombinant human FAP protein.

-

Fluorescent FAP substrate (e.g., Gly-Pro-AMC).

-

Inhibitor compound (this compound or UAMC1110).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl).

-

96-well plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of the inhibitor compound.

-

In a 96-well plate, add the inhibitor dilutions and the FAP substrate.

-

Initiate the reaction by adding the FAP protein to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for Gly-Pro-AMC).

-

Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

Cell Uptake and Internalization Assay

This assay evaluates the specific binding and uptake of radiolabeled FAP inhibitors in cells expressing FAP.

Objective: To assess the specificity and internalization of the FAP inhibitor.

Materials:

-

FAP-expressing cells (e.g., A549-FAP).

-

Radiolabeled FAP inhibitor (e.g., [¹⁸F]-labeled UAMC1110 derivative).

-

Non-radiolabeled inhibitor for blocking studies (UAMC1110).

-

Cell culture medium and plates.

-

Buffer for washing (e.g., PBS).

-

Gamma counter.

Procedure:

-

Seed FAP-expressing cells in multi-well plates and culture until confluent.

-

For uptake studies: Add the radiolabeled inhibitor to the cells and incubate for various time points (e.g., 5 to 120 minutes) at 37°C.

-

For blocking studies: Pre-incubate a set of cells with a high concentration of non-radiolabeled UAMC1110 before adding the radiolabeled inhibitor.

-

After incubation, wash the cells with cold PBS to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity in a gamma counter to determine cellular uptake.

-

For internalization studies: After the initial incubation with the radiolabeled inhibitor, treat the cells with an acidic buffer (e.g., glycine HCl, pH 2.2) to strip off surface-bound radioactivity before lysis and counting. This allows for the quantification of internalized radioactivity.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel FAP inhibitor.

References

- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Translational assessment of a DATA-functionalized FAP inhibitor with facile 68Ga-labeling at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of FAPI-QS from NH2-UAMC1110 TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Fibroblast Activation Protein Inhibitor - Squaramide (FAPI-QS) utilizing its precursor, NH2-UAMC1110 TFA. This document details the underlying signaling pathways, experimental protocols for synthesis and radiolabeling, and quantitative data to support the development of FAP-targeted radiopharmaceuticals for diagnostic and therapeutic applications in oncology.

Introduction: Targeting Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).[1][2][3] Its limited expression in healthy adult tissues makes it an attractive target for cancer diagnosis and therapy.[3][4] FAP plays a crucial role in tumor progression, invasion, and metastasis through its influence on extracellular matrix remodeling and various intracellular signaling pathways.[2][3]

The development of small-molecule inhibitors of FAP, such as UAMC1110, has paved the way for targeted radiopharmaceuticals.[5] By conjugating these inhibitors with chelating agents, it is possible to label them with radionuclides for PET imaging or targeted radiotherapy. This compound is a derivative of the potent FAP inhibitor UAMC1110, featuring a primary amine group that allows for straightforward conjugation to a chelator, often via a linker molecule. FAPI-QS employs a squaramide linker, which offers advantages in synthesis due to the reactivity of squaric acid diesters, allowing for sequential and selective coupling of two amine-functionalized molecules.[6][7]

FAP Signaling Pathways in Cancer

FAP expression is implicated in several signaling pathways that promote tumor growth and proliferation. Understanding these pathways is critical for the development of FAP-targeted therapies. Key signaling cascades influenced by FAP include the PI3K/Akt, RAS/ERK, and SHH/GLI pathways.[1] FAP's enzymatic activity can modulate the tumor microenvironment, facilitating cancer cell invasion and metastasis.[2][3]

Caption: FAP-Mediated Signaling Pathways in Cancer.

Synthesis of FAPI-QS from this compound

The synthesis of FAPI-QS involves a two-step process mediated by a squaric acid diester. This method allows for the sequential coupling of the chelator and the FAP inhibitor to the squaramide linker.

Experimental Workflow

The overall workflow for the preparation and application of a FAPI-QS based radiotracer encompasses the chemical synthesis of the precursor, followed by radiolabeling, quality control, and in vitro/in vivo evaluation.

Caption: Experimental Workflow for FAPI-QS Radiotracer.

Detailed Experimental Protocol: Synthesis of a Squaramide-Coupled FAPI Precursor

This protocol is based on the synthesis of analogous squaramide-coupled FAPI derivatives.[6]

Materials:

-

This compound

-

Diethyl squarate (or other suitable squaric acid diester)

-

DOTA-amine (or other amine-functionalized chelator)

-

Phosphate buffer (pH 9)

-

Dimethylformamide (DMF)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

Step 1: Synthesis of the Chelator-Squaramide Intermediate

-

Dissolve the amine-functionalized chelator (e.g., DOTA-amine) in a suitable solvent such as DMF.

-

Add an excess of diethyl squarate to the solution.

-

The reaction is typically carried out at room temperature.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the resulting squaric acid amide ester intermediate by preparative HPLC.

Step 2: Coupling of NH2-UAMC1110 to the Intermediate

-

Dissolve the purified chelator-squaramide intermediate in a phosphate buffer (pH 9).

-

Add NH2-UAMC1110 to the solution.

-

Allow the reaction to proceed at room temperature. The high pH facilitates the nucleophilic attack of the amine on the squaramide ester.

-

Monitor the formation of the final FAPI-QS product by HPLC.

-

Purify the final product using preparative HPLC.

-

Characterize the purified FAPI-QS by mass spectrometry and NMR to confirm its identity and purity.

Quantitative Data

The following tables summarize quantitative data for the synthesis and evaluation of squaramide-based FAPI radiotracers, which are analogous to FAPI-QS.

Table 1: Synthesis and Quality Control of Squaramide-Based FAPI Radiotracers

| Parameter | [68Ga]Ga-DOTA.SA.FAPi | [68Ga]Ga-DATA5m.SA.FAPi | Reference |

| Radiochemical Yield (RCY) | > 97% | > 97% | [5] |

| Radiolabeling Time | 10 min | 10 min | [5] |

| Radiochemical Purity | > 98% | > 98% | [6] |

| Stability (in human serum for 2h) | > 98% | > 95% | [5][6] |

Table 2: In Vitro Binding Affinity of Squaramide-Based FAPI Precursors

| Compound | IC50 for FAP (nM) | IC50 for PREP (µM) | Reference |

| DOTA.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | [5] |

| DATA5m.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | [5] |

| natGa-DOTA.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | [5] |

| natGa-DATA5m.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | [5] |

Radiolabeling and Preclinical Evaluation

The synthesized FAPI-QS precursor can be radiolabeled with various medically relevant radionuclides. For PET imaging, Gallium-68 is a common choice.

Experimental Protocol: 68Ga-Labeling of FAPI-QS

Materials:

-

FAPI-QS precursor

-

68GaCl3 eluted from a 68Ge/68Ga generator

-

Sodium acetate buffer

-

Heating block

-

Radio-HPLC and radio-TLC for quality control

Procedure:

-

Elute 68GaCl3 from the generator using HCl.

-

Add the FAPI-QS precursor dissolved in water to the 68GaCl3 eluate.

-

Adjust the pH of the reaction mixture using a sodium acetate buffer.

-

Heat the reaction mixture at a specified temperature (e.g., 95°C) for a defined time (e.g., 10-15 minutes).[8]

-

After cooling, perform quality control using radio-HPLC and radio-TLC to determine the radiochemical yield and purity.

Preclinical evaluation typically involves in vitro cell-based assays to determine specific uptake and internalization in FAP-expressing cell lines, as well as in vivo PET imaging and biodistribution studies in tumor-bearing animal models to assess tumor targeting and clearance from non-target organs.[9][10][11]

Conclusion

This compound is a valuable precursor for the synthesis of FAPI-QS, a promising agent for the development of FAP-targeted radiopharmaceuticals. The squaramide-based coupling strategy offers an efficient route for the conjugation of the FAP inhibitor to a chelator. The resulting FAPI-QS can be readily radiolabeled and has demonstrated high affinity and selectivity for FAP in preclinical models. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on novel diagnostic and therapeutic agents targeting FAP in cancer.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]

- 5. Targeting fibroblast activation protein (FAP): next generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.utwente.nl [research.utwente.nl]

- 8. Fully-automated synthesis of 177Lu labelled FAPI derivatives on the module modular lab-Eazy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]

- 10. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]

Unraveling the Anti-Cancer Mechanism of UAMC-1110 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-1110 and its derivatives have emerged as a promising class of highly potent and selective inhibitors of Fibroblast Activation Protein (FAP), a serine protease predominantly expressed in the tumor microenvironment. This technical guide provides an in-depth exploration of the mechanism of action of UAMC-1110 derivatives in cancer. By targeting FAP, these compounds modulate critical signaling pathways involved in tumor progression, including the PI3K/AKT, Ras-ERK, and STAT3/CCL2 axes. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling networks and experimental workflows, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers.[1][2] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer therapy.[3] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, contributes to the degradation of the extracellular matrix (ECM), thereby promoting cancer cell invasion and metastasis.[4] UAMC-1110 is a potent and selective FAP inhibitor, and its derivatives are being extensively investigated for their therapeutic and diagnostic (theranostic) potential in oncology.[5][6] This document elucidates the molecular mechanisms through which these compounds exert their anti-cancer effects.

Core Mechanism of Action: FAP Inhibition

The primary mechanism of action of UAMC-1110 and its derivatives is the potent and selective inhibition of FAP's enzymatic activity.[5] This inhibition disrupts the tumor-promoting functions of FAP within the tumor microenvironment.

Impact on the Tumor Microenvironment

By inhibiting FAP, UAMC-1110 derivatives can alter the architecture of the tumor stroma, potentially reducing the invasive capacity of cancer cells. FAP is known to remodel the ECM, and its inhibition can lead to a less permissive environment for tumor cell migration and invasion.[4]

Modulation of Downstream Signaling Pathways

FAP is not merely a structural protein but an active signaling molecule that influences several key oncogenic pathways. Inhibition of FAP by UAMC-1110 derivatives has been shown to impact the following signaling cascades:

-

PI3K/AKT Pathway: In some cancer types, such as oral squamous cell carcinoma, FAP acts as an upstream regulator of the PTEN/PI3K/AKT pathway. FAP inhibition can lead to the inactivation of this pathway, which is crucial for cell proliferation, survival, and growth.

-

Ras-ERK Pathway: Similar to the PI3K/AKT pathway, FAP has been implicated in the activation of the Ras-ERK signaling cascade in certain cancers. Inhibition of FAP can suppress this pathway, leading to reduced cell proliferation and metastasis.

-

STAT3/CCL2 Pathway: FAP can activate STAT3 in CAFs through a uPAR-dependent FAK–Src–JAK2 signaling pathway.[7][8] This leads to the production of the chemokine CCL2, which recruits myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, fostering an immunosuppressive milieu.[7] FAP inhibition can disrupt this axis, potentially enhancing anti-tumor immunity.[7][8]

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory concentrations (IC50) of UAMC-1110 and its derivatives against FAP and other related serine proteases. The high selectivity for FAP over other proteases like dipeptidyl peptidase 4 (DPP4) and prolyl endopeptidase (PREP) underscores the targeted nature of these compounds.

| Compound/Derivative | Target | IC50 (nM) | Selectivity Profile | Reference |

| UAMC-1110 | FAP | 0.43 - 3.2 | Highly selective vs. DPP4, DPP8, DPP9, PREP | [4][5] |

| Biotin-ABP (5) | FAP | Subnanomolar | ~1000-fold selective vs. DPP4, DPP8, DPP9, PREP | [4] |

| Cy3-ABP (6) | FAP | Subnanomolar | ~1000-fold selective vs. DPP4, DPP8, DPP9, PREP | [4] |

| Cy5-ABP (7) | FAP | Subnanomolar | Some cross-reactivity with DPP8 and DPP9 | [4] |

| DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |

| [natGa]Ga-DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |

| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |

| [natGa]Ga-DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |

| [natLu]Lu-DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

FAP Enzyme Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory potency of UAMC-1110 derivatives.

-

Reagents and Materials:

-

Recombinant human FAP

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)

-

UAMC-1110 derivative stock solution (in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of the UAMC-1110 derivative in the assay buffer.

-

Add 25 µL of each inhibitor dilution to the wells of the 96-well plate.

-

Add 50 µL of the FAP enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the FAP substrate solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC) over time.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of Signaling Proteins

This protocol outlines the steps to assess the effect of UAMC-1110 derivatives on the phosphorylation status of key signaling proteins.

-

Reagents and Materials:

-

Cancer cells or CAFs

-

UAMC-1110 derivative

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the UAMC-1110 derivative at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

In Vitro Cell Migration Assay (Transwell Assay)

This protocol describes a method to evaluate the effect of UAMC-1110 derivatives on cancer cell migration.

-

Reagents and Materials:

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

24-well plates

-

Cancer cells

-

Serum-free and serum-containing cell culture media

-

UAMC-1110 derivative

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

-

-

Procedure:

-

Pre-coat the transwell inserts with an ECM component (e.g., Matrigel) for invasion assays.

-

Starve the cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing the UAMC-1110 derivative or vehicle control.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

-

Compare the number of migrated cells between the treated and control groups.

-

Conclusion

UAMC-1110 and its derivatives represent a promising therapeutic strategy for a wide range of cancers through the targeted inhibition of FAP. Their mechanism of action is centered on the disruption of FAP's enzymatic activity, leading to the modulation of the tumor microenvironment and the inhibition of key oncogenic signaling pathways, including PI3K/AKT, Ras-ERK, and STAT3/CCL2. The high potency and selectivity of these compounds make them ideal candidates for further preclinical and clinical development. This technical guide provides a foundational understanding of their mechanism of action and offers practical guidance for their investigation in a research setting. Continued exploration of UAMC-1110 derivatives will undoubtedly pave the way for novel and effective cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ERK2-dependent reactivation of Akt mediates the limited response of tumor cells with constitutive K-RAS activity to PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting fibroblast growth factor receptors blocks PI3K/AKT signaling, induces apoptosis, and impairs mammary tumor outgrowth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overcoming stromal barriers to immuno-oncological responses via fibroblast activation protein-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of NH2-UAMC1110 TFA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of NH2-UAMC1110 TFA, a key intermediate in the development of targeted radiopharmaceuticals.

Chemical Structure and Properties

This compound is a derivative of UAMC1110, a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP). The addition of a primary amine functional group allows for its use as a precursor in the synthesis of more complex molecules, most notably FAPI-QS, a chelating agent for radiotracers used in cancer diagnosis and therapy.[1][2][3] The trifluoroacetate (TFA) salt form enhances its stability and solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2990021-73-1 | MedchemExpress, MOLNOVA |

| Molecular Formula | C23H24F5N5O5 | MOLNOVA |

| Molecular Weight | 545.46 g/mol | MOLNOVA |

| Purity | >98% (HPLC) | MOLNOVA |

| SMILES | O=C(N1--INVALID-LINK--C#N)CNC(C2=CC=NC3=C2C=C(OCCCCN)C=C3)=O.O=C(O)C(F)(F)F | MedchemExpress |

| Solubility | Soluble in water (250 mg/mL with sonication) | GlpBio |

| Storage | Store at -20°C for short-term (1 month), -80°C for long-term (6 months), sealed and away from moisture. | MedchemExpress |

Biological Context: A Precursor to FAP-Targeted Agents

This compound itself is primarily a synthetic intermediate and, as such, its biological activity has not been extensively characterized. Its significance lies in its role as a building block for FAP-targeted molecules. The parent compound, UAMC1110, is a potent inhibitor of FAP, a transmembrane serine protease overexpressed in the stroma of many cancers and sites of tissue remodeling.

Table 2: Biological Activity of the Parent Compound, UAMC1110

| Parameter | Value | Target/Assay | Source |

| IC50 | 3.2 nM | Human FAP | MedchemExpress |

| IC50 | 1.8 µM | Prolyl Oligopeptidase (PREP) | MedchemExpress |

| Selectivity | High for FAP over PREP and other dipeptidyl peptidases (DPP4, DPP8, DPP9) | Various | Frontiers in Chemistry |

The high affinity and selectivity of UAMC1110 for FAP make it an excellent scaffold for the development of diagnostic and therapeutic agents that can specifically target FAP-expressing cells in the tumor microenvironment.

Experimental Protocols

General Synthesis of UAMC1110 Derivatives

While a specific protocol for the synthesis of this compound is not publicly available, the general synthetic route for UAMC1110 derivatives involves the coupling of a quinoline-4-carboxylate moiety with an N-glycyl-(4,4-difluoropyrrolidine-2-carbonitrile) intermediate. The primary amine in this compound is typically introduced via a protected precursor, which is deprotected in the final steps.

Experimental Workflow: Synthesis of UAMC1110 Derivatives

Caption: General workflow for the synthesis of UAMC1110 derivatives.

FAP Inhibition Assay Protocol

The following is a representative protocol for determining the inhibitory activity of UAMC1110 derivatives against FAP, which can be adapted for this compound.

-

Reagents and Materials:

-

Recombinant human FAP protein

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

-

Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)

-

Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the test compound dilutions and the FAP substrate.

-

Initiate the reaction by adding the recombinant human FAP protein to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways Associated with FAP

FAP is implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. Inhibition of FAP activity, the ultimate goal of therapies derived from this compound, can potentially modulate these pathways.

FAP-Mediated PI3K/Akt Signaling Pathway

Caption: FAP can activate the PI3K/Akt pathway, promoting cell survival.

FAP-Mediated ERK Signaling Pathway

Caption: FAP can stimulate the Ras-ERK pathway, leading to gene expression changes.

Logical Relationship: From this compound to Therapeutic Action

Caption: The developmental pathway from this compound to clinical application.

Conclusion

This compound is a crucial chemical entity in the rapidly advancing field of FAP-targeted theranostics. Its well-defined chemical properties and its role as a precursor to potent FAP inhibitors underscore its importance for researchers and drug development professionals. A thorough understanding of its chemistry, the biological context of its parent compound, and the signaling pathways influenced by FAP is essential for the continued development of novel and effective cancer diagnostics and therapeutics.

References

An In-depth Technical Guide to NH2-UAMC1110 TFA for Targeting Fibroblast Activation Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of many cancers, has emerged as a compelling target for diagnostic imaging and therapeutic intervention. This technical guide provides a comprehensive overview of NH2-UAMC1110 TFA, a derivative of the potent and selective FAP inhibitor, UAMC1110. This document details its mechanism of action, presents quantitative data on its binding affinity and selectivity, outlines key experimental protocols, and visualizes associated signaling pathways and workflows. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their FAP-targeted research.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPPIV or CD26) family.[1] Under normal physiological conditions, FAP expression is limited. However, it is significantly upregulated on reactive stromal fibroblasts in sites of tissue remodeling, such as in embryonic development, wound healing, chronic inflammation, fibrosis, and, most notably, in the stroma of over 90% of epithelial carcinomas.[2] This differential expression profile makes FAP an attractive and highly specific target for cancer therapy and diagnostics.

In the tumor microenvironment, FAP-expressing cancer-associated fibroblasts (CAFs) play a crucial role in tumor progression. They contribute to the degradation of the extracellular matrix (ECM), promoting cancer cell invasion and metastasis.[2] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, allows it to cleave various substrates, including type I collagen.[3] Furthermore, FAP influences tumor growth and immunosuppression through complex signaling pathways.[4]

This compound: A Potent and Selective FAP Inhibitor

This compound is a derivative of UAMC1110, a highly potent and selective small molecule inhibitor of FAP.[5][6] UAMC1110 itself has demonstrated sub-nanomolar inhibitory activity against FAP with excellent selectivity over related proteases such as DPPIV, DPP8, DPP9, and prolyl oligopeptidase (PREP).[1][7][8][9] The "NH2" designation indicates the presence of a primary amine group, which serves as a crucial functional handle for conjugation to other molecules, such as chelating agents for radiolabeling in imaging and therapeutic applications. The trifluoroacetate (TFA) salt form is common for purification and to improve the handling and solubility of the compound.

This compound is primarily utilized as a precursor for the synthesis of FAP-targeted imaging agents (e.g., for Positron Emission Tomography - PET) and radiotherapeutics.[5][6] By coupling this compound to a chelator loaded with a radionuclide, researchers can create probes that specifically bind to FAP-expressing cells in the tumor microenvironment, enabling their visualization or targeted destruction.

Quantitative Data: Affinity and Selectivity

The efficacy of a targeted inhibitor is defined by its high affinity for the target protein and its low affinity for off-target molecules. UAMC1110 and its derivatives have been extensively characterized in this regard. The following table summarizes the inhibitory potencies (IC50 values) from various studies.

| Compound | Target | IC50 (nM) | Selectivity vs. FAP | Reference |

| UAMC1110 | FAP | 0.43 | - | [8] |

| FAP | 3.2 | - | [9] | |

| FAP | 4.17 | - | [10] | |

| DPP4 | >10,000 | >23,255-fold | [8] | |

| DPP8 | 1,600 | 3,720-fold | [8] | |

| DPP9 | 4,700 | 10,930-fold | [1] | |

| PREP | 1,800 | 562.5-fold | [9] | |

| Biotin-UAMC1110 derivative (5) | FAP | 0.54 | - | [8] |

| DPP4 | >10,000 | >18,518-fold | [8] | |

| DPP8 | 2,000 | 3,703-fold | [8] | |

| DPP9 | 3,300 | 6,111-fold | [8] | |

| PREP | 1,100 | 2,037-fold | [8] | |

| Cy3-UAMC1110 derivative (6) | FAP | 0.83 | - | [8] |

| DPP4 | >10,000 | >12,048-fold | [8] | |

| DPP8 | 2,800 | 3,373-fold | [8] | |

| DPP9 | 4,900 | 5,903-fold | [8] | |

| PREP | 1,100 | 1,325-fold | [8] | |

| Cy5-UAMC1110 derivative (7) | FAP | 0.45 | - | [8] |

| DPP4 | >10,000 | >22,222-fold | [8] | |

| DPP8 | 700 | 1,555-fold | [8] | |

| DPP9 | 600 | 1,333-fold | [8] | |

| PREP | 1,200 | 2,666-fold | [8] |

Experimental Protocols

Synthesis of this compound (Generalized)

Caption: Generalized synthetic workflow for this compound.

Key Steps:

-

Preparation of Building Blocks: This involves the synthesis of a quinoline-4-carboxylic acid functionalized with a protected amino-linker and N-glycyl-(4,4-difluoropyrrolidine-2-carbonitrile).

-

Coupling Reaction: The quinoline carboxylic acid and the cyanopyrrolidine fragments are coupled, typically through an amide bond formation reaction using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Deprotection: The protecting group on the terminal amine of the linker is removed to yield the free amine.

-

Purification and Salt Formation: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC). The purified product is often isolated as a trifluoroacetate (TFA) salt.

FAP Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of an inhibitor against FAP.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 8.0)

-

This compound or other inhibitors

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor in assay buffer.

-

In a 96-well plate, add the inhibitor dilutions.

-

Add the FAP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

In Vivo PET Imaging

This protocol outlines a general procedure for PET imaging in a tumor-bearing mouse model using a radiolabeled UAMC1110 derivative.

Materials:

-

Tumor-bearing mice (e.g., xenograft model with FAP-expressing tumors)

-

Radiolabeled FAP inhibitor (e.g., 68Ga- or 18F-labeled this compound derivative)

-

Anesthesia (e.g., isoflurane)

-

MicroPET/CT scanner

Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Administer a defined amount of the radiolabeled FAP inhibitor (e.g., 8-11 MBq) via tail vein injection.[10]

-

For dynamic imaging, acquire PET data continuously for a set period (e.g., 60 minutes) immediately after injection.[10]

-

For static imaging, acquire PET scans at specific time points post-injection (e.g., 1, 2, and 4 hours).[10]

-

A CT scan is typically performed for anatomical co-registration and attenuation correction.

-

Reconstruct the PET images and analyze the biodistribution of the radiotracer by drawing regions of interest (ROIs) over the tumor and various organs.

-

For blocking studies, a non-radiolabeled inhibitor (e.g., UAMC1110) can be co-injected to demonstrate the specificity of the radiotracer uptake.[10]

Biodistribution Study

This protocol describes an ex vivo biodistribution study to quantify the accumulation of the radiotracer in different tissues.

Materials:

-

Tumor-bearing mice

-

Radiolabeled FAP inhibitor

-

Gamma counter

Procedure:

-

Inject a cohort of tumor-bearing mice with a known amount of the radiolabeled FAP inhibitor via the tail vein.

-

At pre-determined time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours), euthanize a subset of the mice.

-

Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

FAP Signaling Pathways and Experimental Workflow

FAP expression and activity are intertwined with several key signaling pathways that promote tumor growth, invasion, and immunosuppression. Understanding these pathways is crucial for developing effective FAP-targeted therapies.

Caption: Key signaling pathways influenced by FAP in the TME.

The development and preclinical evaluation of a FAP-targeted agent like a radiolabeled this compound derivative follows a structured workflow.

Caption: Preclinical development workflow for FAP-targeted agents.

Conclusion

This compound represents a critical building block for the development of highly specific FAP-targeted agents for cancer imaging and therapy. Its parent compound, UAMC1110, exhibits exceptional potency and selectivity for FAP, a key player in the tumor microenvironment. This technical guide has provided a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and the broader context of FAP signaling and radiopharmaceutical development. This information serves as a valuable resource for researchers and drug developers aiming to leverage FAP as a target to improve the diagnosis and treatment of cancer.

References

- 1. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 8. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The UAMC1110 Pharmacophore: A Technical Guide to Targeting Fibroblast Activation Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the UAMC1110 pharmacophore, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed in the tumor microenvironment and is implicated in various aspects of cancer progression, including tissue remodeling, angiogenesis, and immune suppression. UAMC1110 and its derivatives represent a promising class of molecules for both therapeutic and diagnostic applications targeting FAP.

The UAMC1110 Pharmacophore: Core Structural Features

UAMC1110 is a small molecule inhibitor characterized by a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold.[1][2] Its high affinity and selectivity for FAP are attributed to the specific arrangement of its key chemical moieties, which constitute its pharmacophore.

Key Pharmacophoric Features:

-

P1 Moiety: (S)-pyrrolidine-2-carbonitrile: This "warhead" is crucial for the inhibitory activity. The nitrile group forms a covalent adduct with the catalytic serine (Ser624) in the active site of FAP, leading to potent and sustained inhibition. The (S)-stereochemistry of the pyrrolidine ring is essential for optimal binding.

-

P2 Moiety: Glycine Linker: The glycine residue acts as a linker, connecting the P1 and P3 moieties and providing the correct spatial orientation for optimal interaction with the enzyme's active site. Studies have shown that replacing glycine with other amino acids generally leads to a significant decrease in potency.[3]

-

P3 Moiety: 4-Quinolinoyl Group: This large, aromatic group occupies the S3 subsite of the FAP active site and is a critical determinant of both potency and selectivity.[1] The nitrogen atom at the 4-position of the quinoline ring is crucial for high affinity.[4] Modifications at other positions of the quinoline ring can be tolerated, allowing for the attachment of imaging agents or therapeutic payloads without a significant loss of affinity.

Quantitative Inhibitory Activity of UAMC1110 and Derivatives

UAMC1110 exhibits low nanomolar potency against FAP and remarkable selectivity over other related serine proteases, such as prolyl oligopeptidase (PREP) and dipeptidyl peptidases (DPPs). This high selectivity is a key advantage, as these related enzymes are ubiquitously expressed in normal tissues.

| Compound | Target | IC50 (nM) | Reference |

| UAMC1110 | FAP | 3.2 | [5] |

| PREP | 1800 | [5] | |

| UAMC1110 Analog (Compound 7) | FAP | 0.43 | [6] |

| DPP4 | >10000 | [6] | |

| DPP8 | 3800 | [6] | |

| DPP9 | 1600 | [6] | |

| PREP | >10000 | [6] | |

| [¹⁸F]1a (Fluorinated UAMC1110 derivative) | FAP | 6.11 | [7] |

| [¹⁸F]1b (Fluorinated UAMC1110 derivative) | FAP | 15.1 | [7] |

| [¹⁸F]1c (Fluorinated UAMC1110 derivative) | FAP | 92.1 | [7] |

FAP-Mediated Signaling and the Impact of UAMC1110 Inhibition

FAP's proteolytic activity on the cell surface and in the extracellular matrix influences several downstream signaling pathways that are critical for tumor progression. By inhibiting FAP's enzymatic function, UAMC1110 can modulate these pathways, thereby affecting cell behavior.

dot

References

- 1. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of UAMC-1110 Analogs: A Technical Guide to a New Frontier in FAP Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning therapeutic landscape of UAMC-1110 and its analogs, potent and selective inhibitors of Fibroblast Activation Protein (FAP). FAP, a serine protease highly expressed in the tumor microenvironment of numerous cancers and in tissues undergoing remodeling, has emerged as a compelling target for both diagnostic and therapeutic intervention. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with UAMC-1110 analogs, serving as a critical resource for professionals in drug discovery and development.

Core Principles of UAMC-1110 and its Analogs

UAMC-1110 is a quinoline-based small molecule that has demonstrated high potency and selectivity for FAP.[1][2] Its core structure has served as a versatile scaffold for the development of a wide array of analogs, primarily for applications in nuclear medicine and targeted drug delivery.[3][4] These derivatives often incorporate chelating agents for radiolabeling, enabling their use as PET imaging agents for cancer diagnosis or as radiotherapeutics for targeted treatment.[3][4] The derivatization of UAMC-1110 has also extended to fluorescent probes for in vitro and in situ activity-based labeling.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for UAMC-1110 and its representative analogs, providing a comparative overview of their inhibitory potency, selectivity, and cellular activity.

Table 1: In Vitro Inhibitory Potency of UAMC-1110 and Analogs Against FAP and Related Proteases

| Compound | Target | IC50 (nM) | Reference |

| UAMC-1110 | FAP | 3.2 | [1] |

| UAMC-1110 | FAP | 4.17 | [5][6] |

| UAMC-1110 | PREP | 1800 | [1] |

| Analog 1a | FAP | 6.11 | [5][6] |

| Analog 1b | FAP | 15.1 | [5][6] |

| Analog 1c | FAP | 92.1 | [5][6] |

| Biotin-ABP (5) | FAP | Subnanomolar | [7] |

| Cy3-ABP (6) | FAP | Subnanomolar | [7] |

| Cy5-ABP (7) | FAP | Subnanomolar | [7] |

| DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | [8] |

| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | [8] |

ABP: Activity-Based Probe; PREP: Prolyl Oligopeptidase; SA: Squaramide

Table 2: Cellular Uptake and Internalization of Radiolabeled UAMC-1110 Analogs

| Compound | Cell Line | Uptake (% added dose) | Internalization Rate (%) | Time Point | Blocking Agent | % Uptake Decrease with Blocking | Reference |

| [18F]1a | A549-FAP | Increased up to 60 min | 61 | 60 min | UAMC-1110 | 86.9 | [5] |

| [18F]1b | A549-FAP | Increased up to 60 min | 57 | 60 min | UAMC-1110 | 94.2 | [5] |

| [68Ga]FAPI-04 | A549-FAP | Continuously increased up to 120 min | 64 | 60 min | UAMC-1110 | 86.2 | [5] |

Signaling Pathways and Mechanism of Action

UAMC-1110 and its analogs exert their therapeutic effect by inhibiting the enzymatic activity of FAP. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[2] It is predominantly expressed by cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[2][3] FAP plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive microenvironment.[2][3]

By inhibiting FAP, UAMC-1110 analogs can disrupt these pro-tumorigenic processes. The diagram below illustrates the central role of FAP in the tumor microenvironment and the inhibitory action of UAMC-1110 analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NH2-UAMC1110 TFA in the Development of Advanced Tumor Imaging Agents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oncological imaging is rapidly evolving, with a significant shift towards targeting specific molecular markers within the tumor microenvironment. One such prominent target is the Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an exemplary target for diagnostic imaging and therapeutic interventions. This technical guide focuses on the pivotal role of NH2-UAMC1110 TFA , a derivative of the highly potent and selective FAP inhibitor UAMC1110, as a precursor in the synthesis of FAP-targeted imaging agents (FAPIs). This document provides a comprehensive overview of the underlying biology of FAP, the mechanism of action of UAMC1110-based inhibitors, detailed experimental protocols for the synthesis and evaluation of FAPI radiotracers, and a summary of key quantitative data from preclinical and clinical studies.

Note to the Reader: The user's initial query suggested a connection between this compound and the CXCR4 signaling pathway. Our comprehensive research indicates that this compound and its derivatives are potent inhibitors of Fibroblast Activation Protein (FAP), not CXCR4. This guide will, therefore, focus on the correct molecular target and its associated pathways.

Introduction: Fibroblast Activation Protein (FAP) as a Pan-Cancer Target

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the reactive stromal fibroblasts of over 90% of epithelial carcinomas, including breast, colorectal, pancreatic, and lung cancers.[1] These FAP-expressing cells, known as cancer-associated fibroblasts (CAFs), play a crucial role in the tumor microenvironment by promoting tumor growth, invasion, metastasis, angiogenesis, and immunosuppression.[2][3] The selective expression of FAP on CAFs makes it an ideal biomarker for the development of targeted diagnostic and therapeutic agents.

UAMC1110 is a highly potent and selective small molecule inhibitor of FAP, demonstrating an IC50 of 3.2 nM for FAP and significantly lower affinity for related proteases like prolyl oligopeptidase (PREP).[4] Its derivative, this compound, serves as a crucial building block for creating advanced imaging agents.[5][6] By incorporating a chelating agent, FAPI-QS can be synthesized from this compound, which can then be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[5][7][8]

Mechanism of Action and Signaling Pathways

UAMC1110 and its derivatives inhibit the enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions.[9] By blocking FAP, these inhibitors can modulate the tumor microenvironment. FAP is implicated in several pro-tumorigenic signaling pathways. For instance, FAP expression has been shown to promote cell proliferation and invasion through the upregulation of the PI3K/Akt and SHH/Gli1 signaling pathways.[1] Additionally, FAP can influence the STAT3-CCL2 signaling axis, which is involved in the recruitment of myeloid-derived suppressor cells, thereby contributing to an immunosuppressive tumor microenvironment.[2]

Below is a diagram illustrating the central role of FAP in the tumor microenvironment and the key signaling pathways it influences.

Caption: FAP's role in the tumor microenvironment.

Quantitative Data Summary

The development of FAPI tracers from the UAMC1110 scaffold has generated a wealth of quantitative data from in vitro and in vivo studies. The following tables summarize key findings for easy comparison.

Table 1: In Vitro Binding Affinity of UAMC1110 and its Derivatives

| Compound | Target | IC50 (nM) | Reference(s) |

| UAMC1110 | FAP | 3.2 | [4] |

| UAMC1110 | PREP | 1800 | [4] |

| OncoFAP | human FAP | 16.8 | [10] |

| OncoFAP | murine FAP | 14.5 | [10] |

| FAPI-04 derivative (1a) | FAP | 6.11 | [11] |

| FAPI-04 derivative (1b) | FAP | 15.1 | [11] |

| DOTA.(SA.FAPi)₂ | FAP | 0.78 - 1.54 | [12] |

| [natGa]Ga-DOTA.(SA.FAPi)₂ | FAP | 0.78 - 1.54 | [12] |

Table 2: Quantitative Data from Preclinical and Clinical FAPI-PET Imaging Studies

| Tracer | Cancer Type | Parameter | Value | Reference(s) |

| ⁶⁸Ga-FAPI-04 | Various Cancers | Average SUVmax | >12 in Sarcoma, Esophageal, Breast, Cholangiocarcinoma, Lung Cancer | [13] |

| ⁶⁸Ga-FAPI-04 | Various Cancers | Average SUVmax | 6-12 in Hepatocellular, Colorectal, Head-Neck, Ovarian, Pancreatic, Prostate Cancer | [13] |

| ⁶⁸Ga-FAPI-04 | Various Cancers | Average SUVmax | <6 in Pheochromocytoma, Renal Cell, Differentiated Thyroid, Adenoid Cystic, Gastric Cancer | [13] |

| ⁶⁸Ga-FAPI-46 | Various Cancers | FAP-positive tumor area | 42% in human soft tissue sarcomas | [14] |

| ⁶⁸Ga-FAPI-04 | Breast Cancer | Sensitivity | 100% | [15] |

| ¹⁸F-FDG | Breast Cancer | Sensitivity | 78.2% | [15] |

| ⁶⁸Ga-FAPI-04 | Head and Neck Cancer | Mean SUVmax in Primary Tumor | 14.6 ± 4.4 | [15] |

| ⁶⁸Ga-FAPI-04 | Pancreatic Cancer | FAPI-derived tumor volume (FDTV) | Varies, used for treatment monitoring | [16] |

Experimental Protocols

Synthesis of a ⁶⁸Ga-labeled FAPI Tracer from this compound

The following diagram outlines the general workflow for the synthesis and radiolabeling of a FAPI tracer for PET imaging, starting from this compound.

Caption: FAPI tracer synthesis workflow.

A detailed protocol for the automated radiolabeling of [⁶⁸Ga]Ga-FAPI-46 is as follows:[17]

-

Preparation: A solution of FAPI-46 in sodium acetate buffer is prepared. Ascorbic acid is used as a radioprotectant.

-

Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 N HCl to obtain ⁶⁸Ga³⁺.

-

Radiolabeling: The ⁶⁸Ga³⁺ eluate is added to the FAPI-46 precursor solution. The reaction mixture is heated at approximately 98°C for about 8 minutes.

-

Purification: The reaction mixture is passed through a C18 solid-phase extraction cartridge to separate the labeled product from unreacted ⁶⁸Ga³⁺ and other impurities.

-

Formulation: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the cartridge and formulated in a physiologically compatible solution for injection.

-

Quality Control: The final product is tested for radiochemical purity using High-Performance Liquid Chromatography (HPLC), pH, sterility, and endotoxin levels to ensure it meets the standards for clinical use.

In Vitro FAP Inhibition Assay

The inhibitory potency of UAMC1110 derivatives is typically assessed using a fluorometric enzyme inhibition assay.[11]

-

Reagents: Recombinant human FAP protein, a fluorogenic FAP substrate (e.g., Gly-Pro-AMC), and the test compounds (UAMC1110 derivatives) at various concentrations.

-

Procedure: a. The test compound and the FAP substrate are added to the wells of a 96-well plate. b. The reaction is initiated by adding the FAP enzyme. c. The plate is incubated at 37°C for a defined period (e.g., 1 hour). d. The fluorescence generated from the cleavage of the substrate is measured using a microplate reader.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Preclinical/Clinical FAPI-PET Imaging Workflow

The following diagram illustrates a typical workflow for a preclinical or clinical study involving FAPI-PET imaging.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 3. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 2990021-73-1 | MOLNOVA [molnova.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]

- 10. pnas.org [pnas.org]

- 11. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Cross-species evaluation of fibroblast activation protein alpha as potential imaging target for soft tissue sarcoma: a comparative immunohistochemical study in humans, dogs, and cats [frontiersin.org]

- 15. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

The Core Principles of Radiolabeling with UAMC-1110 Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies for radiolabeling derivatives of UAMC-1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). The increasing interest in FAP as a diagnostic and therapeutic target in oncology has propelled the development of various radiolabeled UAMC-1110 analogs for non-invasive imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This document outlines the core radiolabeling strategies, presents key quantitative data in a structured format, details experimental protocols, and visualizes essential workflows and concepts.

Introduction to UAMC-1110 and Fibroblast Activation Protein (FAP)

UAMC-1110 is a quinoline-based small molecule that exhibits high affinity and selectivity for Fibroblast Activation Protein (FAP)[1][2]. FAP is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), while having limited expression in healthy adult tissues[3][4]. This differential expression makes FAP an attractive target for the development of targeted radiopharmaceuticals for cancer imaging and therapy[3][4]. The derivatization of the UAMC-1110 scaffold allows for the attachment of various chelators or prosthetic groups, enabling radiolabeling with a range of medically relevant radionuclides.

Radiolabeling Strategies for UAMC-1110 Derivatives

The primary strategies for radiolabeling UAMC-1110 derivatives involve either direct labeling with a positron-emitting radionuclide like Fluorine-18 (¹⁸F) or chelation-based labeling with radiometals such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu).

¹⁸F-Labeling of UAMC-1110 Derivatives

Direct fluorination of the UAMC-1110 aromatic ring has been explored to produce ¹⁸F-labeled tracers for PET imaging[5][6][7]. This approach leverages the favorable nuclear decay properties of ¹⁸F, including its relatively long half-life (109.8 minutes) and low positron energy, which contribute to high-resolution PET images.

Chelation-based Radiolabeling with Radiometals

A more common approach involves conjugating the UAMC-1110 scaffold to a bifunctional chelator, which can then stably coordinate a radiometal. The most widely used chelator for this purpose is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA can chelate a variety of radiometals, including:

-

Gallium-68 (⁶⁸Ga): A generator-produced positron emitter with a half-life of 68 minutes, making it convenient for in-house production of PET tracers[1][8].

-

Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitting radionuclide used for targeted radionuclide therapy (theranostics)[1].

-

Copper-61 (⁶¹Cu): A positron emitter with a longer half-life (3.33 hours) that may allow for later imaging time points[9].

Derivatives such as FAPI-04, FAPI-46, and various dimeric constructs like DOTAGA.(SA.FAPi)₂ have been developed based on this chelation strategy[1][3][8].

Quantitative Data Summary

The following tables summarize key quantitative data for various radiolabeled UAMC-1110 derivatives, providing a basis for comparison of their performance.

Table 1: In Vitro Binding Affinity (IC₅₀) of UAMC-1110 Derivatives for FAP

| Compound | IC₅₀ (nM) for FAP | Reference |

| UAMC-1110 | 3.2 - 4.17 | [2][5][7] |

| Derivative 1a | 6.11 | [5][7] |

| Derivative 1b | 15.1 | [5][7] |

| Derivative 1c | 92.1 | [5][7] |

| FAPI-04 | 6.5 | [1] |

| FAPI-13 | 4.5 | [1] |

| [natGa]Ga-DOTA.(SA.FAPi)₂ | 0.78 - 1.54 | [8] |

| [natGa]Ga-DOTAGA.(SA.FAPi)₂ | 0.78 - 1.54 | [8] |

| [natLu]Lu-DOTAGA.(SA.FAPi)₂ | 0.78 - 1.54 | [8] |

| DOTAGA-Glu(FAPi)₂ | 0.26 | [3] |

Table 2: Radiolabeling Performance and In Vivo Tumor Uptake

| Radiotracer | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |

| [¹⁸F]1a | Not Reported | Not Reported | ~1.06 | 62.5 min | [6] |

| [¹⁸F]1b | Not Reported | Not Reported | ~1.09 | 62.5 min | [6] |

| [⁶⁸Ga]FAPI-04 | Not Reported | Not Reported | ~0.21 | 62.5 min | [6] |

| [¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂ | 100% (at 5 min) | Not Reported | Not Reported | Not Applicable | [1] |

| [⁶⁸Ga]Ga-DOTAGA-Glu(FAPi)₂ | Not Reported | Not Reported | 4.7 ± 0.5 | 45 min | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of radiolabeled UAMC-1110 derivatives.

General Radiolabeling Protocol for [⁶⁸Ga]Ga-DOTA-conjugated UAMC-1110 Derivatives

-

Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffering: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing a suitable buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.

-

Precursor Addition: Add the DOTA-conjugated UAMC-1110 derivative precursor (typically 5-20 µg) to the buffered ⁶⁸Ga solution.

-

Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.

-

Purification: Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unchelated ⁶⁸Ga and other impurities. Elute the final product with ethanol and dilute with saline for injection.

-

Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

In Vitro Cell Uptake and Internalization Assay

-

Cell Culture: Culture FAP-expressing cells (e.g., A549-FAP) in appropriate media until they reach a suitable confluence in multi-well plates.

-

Radiotracer Incubation: Add the radiolabeled UAMC-1110 derivative (e.g., [¹⁸F]1a) to the cells at a concentration of approximately 0.2 MBq per well and incubate at 37°C for various time points (e.g., 5, 30, 60, 120 minutes)[5].

-

Washing: After incubation, remove the radioactive medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop the uptake.

-

Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH) and measure the radioactivity in the cell lysate using a gamma counter.

-

Internalization Assay: To differentiate between membrane-bound and internalized radioactivity, after the incubation and washing steps, incubate the cells with an acidic buffer (e.g., glycine HCl, pH 2.2) for a short period to strip the surface-bound radiotracer[5]. Measure the radioactivity in the acidic wash (membrane-bound) and the remaining cell lysate (internalized).

-

Blocking Study: To demonstrate specificity, pre-incubate a set of cells with a high concentration of non-radiolabeled UAMC-1110 (e.g., 2.5 µmol/mL) for 5 minutes before adding the radiotracer[5].

In Vivo PET Imaging Protocol

-

Animal Model: Utilize tumor-bearing animal models, such as nude mice with subcutaneous or intracranial xenografts of FAP-expressing tumor cells (e.g., U87MG)[5].

-

Radiotracer Administration: Intravenously inject the radiolabeled UAMC-1110 derivative (e.g., 8-11 MBq of [¹⁸F]1a) into the tail vein of the anesthetized animal[5].

-

PET/CT Imaging: Acquire dynamic or static PET images at various time points post-injection (p.i.), for example, a 1-hour dynamic scan followed by static scans at 2 and 4 hours p.i.[5]. Co-register the PET data with a CT scan for anatomical reference.

-

Blocking Study: To confirm target-specific uptake in vivo, inject a separate cohort of animals with a blocking dose of non-radiolabeled UAMC-1110 (e.g., 2 mg/kg) 5 minutes prior to the administration of the radiotracer[5].

-

Image Analysis: Analyze the reconstructed PET images to quantify the radiotracer uptake in the tumor and other organs of interest, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the radiolabeling and application of UAMC-1110 derivatives.

Caption: General workflow for the radiolabeling of a DOTA-conjugated UAMC-1110 derivative.

Caption: Mechanism of FAP targeting in the tumor microenvironment by radiolabeled UAMC-1110 derivatives.

Caption: A logical workflow for the preclinical evaluation of novel radiolabeled UAMC-1110 derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced contrast in FAP-targeting PET imaging with 61Cu-labeled FAP inhibitors: development and preclinical evaluation of novel [61Cu]Cu-Kalios PET radioligands - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of FAP Inhibitors: A Deep Dive into Their Discovery and Significance in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease predominantly expressed in the tumor microenvironment, has emerged as a compelling target in oncology. Its restricted expression in healthy tissues and upregulation in the stroma of a majority of epithelial cancers have paved the way for the development of a new class of targeted therapies and diagnostic agents. This in-depth technical guide explores the discovery of FAP, the evolution of FAP inhibitors, their mechanisms of action, and their profound significance in advancing cancer imaging and treatment.

Discovery and Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment

FAP was first identified in 1986 by Rettig et al. as a cell surface antigen on activated fibroblasts.[1] It is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[2][3] A key characteristic of FAP is its highly selective expression. While it is found at low levels in embryonic tissues and during wound healing, its expression in healthy adult organs is minimal.[3] In stark contrast, FAP is significantly overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of human epithelial carcinomas, including breast, colorectal, lung, and pancreatic cancers.[2]

This differential expression makes FAP an attractive target for cancer-specific therapies. Within the tumor microenvironment, FAP plays a multifaceted role in promoting cancer progression through several mechanisms:

-

Extracellular Matrix (ECM) Remodeling: FAP's endopeptidase activity enables it to degrade components of the ECM, such as denatured type I collagen (gelatin), facilitating tumor cell invasion and metastasis.[2]

-

Angiogenesis: FAP contributes to the formation of new blood vessels within the tumor, which are essential for tumor growth and survival.[1]

-

Immunosuppression: FAP-expressing CAFs can create an immunosuppressive tumor microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and regulatory T cells, thereby hindering the anti-tumor immune response.[1]

-

Modulation of Intracellular Signaling: FAP can influence key signaling pathways within cancer cells, including the PI3K/Akt and Ras-ERK pathways, to promote cell proliferation, survival, and migration.[1][2]

Development and Mechanism of Action of FAP Inhibitors

The unique characteristics of FAP have spurred the development of various inhibitory strategies, broadly categorized into small molecule inhibitors, monoclonal antibodies, and FAP-activated prodrugs.

Small Molecule Inhibitors

A significant breakthrough in the field has been the development of small molecule FAP inhibitors (FAPIs). These molecules are designed to bind to the active site of FAP, thereby blocking its enzymatic activity.

One of the earliest and most studied small molecule FAP inhibitors is talabostat (PT-100) , a boronic dipeptide that competitively inhibits FAP and other dipeptidyl peptidases.[4] While early clinical trials with talabostat showed limited success as a monotherapy, it laid the groundwork for the development of more potent and selective inhibitors.

More recently, a new generation of quinoline-based FAPIs has shown exceptional promise, particularly in the realm of radiopharmaceuticals. These FAPIs, such as FAPI-04 and FAPI-46 , can be chelated with radionuclides for both diagnostic imaging (e.g., Gallium-68 for PET scans) and targeted radionuclide therapy (e.g., Lutetium-177 or Yttrium-90).[3][5] The mechanism of action for these radiolabeled FAPIs involves the specific delivery of radiation to FAP-expressing cells in the tumor stroma, leading to localized tumor cell killing with minimal damage to surrounding healthy tissue.[1]

Monoclonal Antibodies

Monoclonal antibodies (mAbs) targeting FAP represent another therapeutic avenue. The first FAP-targeting mAb, F19 , was instrumental in the initial characterization of FAP.[6] A humanized version, sibrotuzumab , was evaluated in clinical trials for metastatic colorectal cancer but did not demonstrate significant efficacy.[2] However, newer generations of FAP-targeting antibodies, some engineered for rapid internalization into tumor cells, are under development and show promise for delivering cytotoxic payloads or for radioimmunotherapy.[5][7]

FAP-Activated Prodrugs